REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([Cl:9])=[C:7]([Cl:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[N:11]([O-])=O.[Na+].N>C(O)(=O)C.S(=O)(=O)(O)O.Cl>[Cl:1][C:2]1[C:8]([Cl:9])=[C:7]([Cl:10])[CH:6]=[CH:5][C:3]=1[NH:4][NH2:11] |f:1.2|
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Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC(=C1Cl)Cl
|
Name
|
|
Quantity
|
39.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
stannous chloride dihydrate
|
Quantity
|
437 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
875 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
thus obtained
|
Type
|
CUSTOM
|
Details
|
The viscous mixture obtained
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 5°-10° C.
|
Type
|
CUSTOM
|
Details
|
A fine, off-white solid precipitated
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
TEMPERATURE
|
Details
|
to cool to laboratory temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The precipitate was washed on the
|
Type
|
FILTRATION
|
Details
|
filter with saturated aqueous sodium chloride solution (100 ml)
|
Type
|
CUSTOM
|
Details
|
The damp powder thus obtained
|
Type
|
CUSTOM
|
Details
|
The fine slurry which formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the precipitate obtained
|
Type
|
CUSTOM
|
Details
|
was dried at 80° C.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1Cl)Cl)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 86 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |